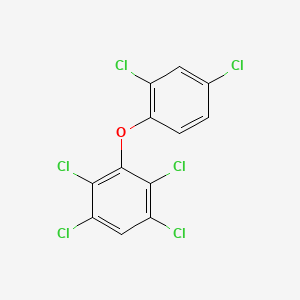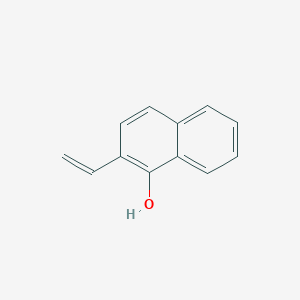![molecular formula C4H12NO4P B14304000 {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid CAS No. 121850-72-4](/img/structure/B14304000.png)
{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid is an organophosphorus compound with the molecular formula C₄H₁₂NO₄P This compound is characterized by the presence of a phosphonic acid group and a hydroxyethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid typically involves the reaction of (aminomethyl)phosphonates with epoxides. This reaction can be carried out without any catalyst and under solvent-free conditions, resulting in the formation of novel [(2-hydroxyethyl)amino]methyl phosphonates . The reaction conditions are relatively mild, making it an efficient method for producing this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale reactions, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphonic acid analogs.
Substitution: The hydroxyethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under mild to moderate conditions.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives and substituted aminoethyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules .
Biology: The compound has applications in biological research, particularly in studying enzyme inhibition and protein interactions. It can act as an antagonist of amino acids, affecting the physiological activity of cells .
Medicine: In medicine, this compound and its derivatives are investigated for their potential as enzyme inhibitors, antimetabolites, and antibiotics .
Industry: Industrially, the compound is used in water treatment formulations, detergents, and cleaners due to its ability to control metal ions and prevent scale formation .
Wirkmechanismus
The mechanism of action of {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes, thereby preventing the normal catalytic process . This inhibition can affect various biochemical pathways, leading to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Aminomethylphosphonic acid: The simplest aminophosphonate, known for its biological activities.
Glyphosate: A widely used herbicide with a similar phosphonic acid group.
Uniqueness: {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid is unique due to its specific combination of a hydroxyethylamino group and a phosphonic acid group. This structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
121850-72-4 |
|---|---|
Molekularformel |
C4H12NO4P |
Molekulargewicht |
169.12 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethylphosphonic acid |
InChI |
InChI=1S/C4H12NO4P/c6-3-1-5-2-4-10(7,8)9/h5-6H,1-4H2,(H2,7,8,9) |
InChI-Schlüssel |
HXWPEJQSZSRZFT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NCCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


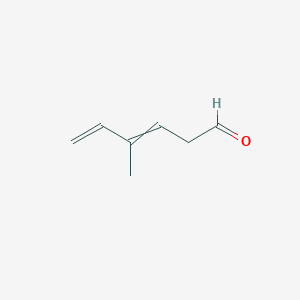
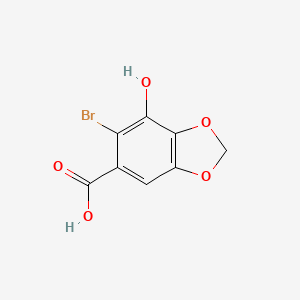
![1-Methylidenespiro[4.5]decan-7-one](/img/structure/B14303938.png)
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)
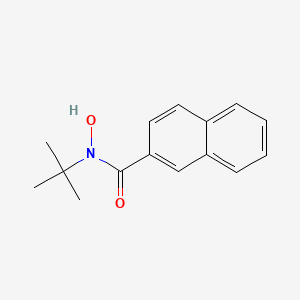
![Ethyl [4-(acetyloxy)cyclohexylidene]acetate](/img/structure/B14303968.png)
![[4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine](/img/structure/B14303976.png)
![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)
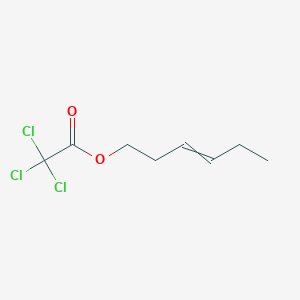
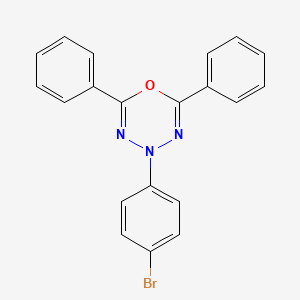
![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)
